N-Fmoc-2,3-dimethoxy-D-phenylalanine
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Overview
Description
N-Fmoc-2,3-dimethoxy-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and two methoxy groups on the phenyl ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2,3-dimethoxy-D-phenylalanine typically involves the protection of the amino group of 2,3-dimethoxy-D-phenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2,3-dimethoxy-D-phenylalanine undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution: Introduction of various functional groups on the phenyl ring through electrophilic aromatic substitution.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid.
Major Products Formed
Deprotected Amino Acid: 2,3-dimethoxy-D-phenylalanine.
Peptides: Various peptides depending on the amino acids used in the coupling reactions.
Substituted Derivatives: Phenylalanine derivatives with different functional groups on the phenyl ring.
Scientific Research Applications
N-Fmoc-2,3-dimethoxy-D-phenylalanine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
Biomaterials: Employed in the development of hydrogels and other biomaterials for tissue engineering and drug delivery.
Mechanism of Action
The mechanism of action of N-Fmoc-2,3-dimethoxy-D-phenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The methoxy groups on the phenyl ring can influence the reactivity and stability of the compound, affecting the overall efficiency of the synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-2,4-dimethoxy-D-phenylalanine
- N-Fmoc-3,5-dimethoxy-D-phenylalanine
- N-Fmoc-3-hydroxy-D-phenylalanine
Uniqueness
N-Fmoc-2,3-dimethoxy-D-phenylalanine is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can affect the compound’s reactivity and stability, making it suitable for specific applications in peptide synthesis and drug development .
Properties
Molecular Formula |
C26H25NO6 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2R)-3-(2,3-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H25NO6/c1-31-23-13-7-8-16(24(23)32-2)14-22(25(28)29)27-26(30)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1 |
InChI Key |
PDRXHOVOTMVUNR-JOCHJYFZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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